Propan-1-amine-d5 hydrochloride
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Overview
Description
Propan-1-amine-d5 hydrochloride, also known as propylammonium-d5 chloride, is a deuterium-labeled compound. It is a stable isotope of propan-1-amine hydrochloride, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-1-amine-d5 hydrochloride can be synthesized by the alkylation of ammonia with deuterated propanol in the presence of a solid catalyst under high pressure and temperature . Another method involves the reduction of deuterated propionitrile using hydrogen in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the alkylation of ammonia with deuterated propanol. This reaction is carried out in the presence of a Lewis acid catalyst such as ferric chloride at high temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Propan-1-amine-d5 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and ammonia.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
Propan-1-amine-d5 hydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of propan-1-amine-d5 hydrochloride involves its incorporation into drug molecules as a stable isotope. This incorporation affects the pharmacokinetic and metabolic profiles of the drugs, allowing researchers to trace and quantify the drugs during the development process .
Comparison with Similar Compounds
Similar Compounds
Propan-1-amine: A simple primary amine with similar chemical properties but without deuterium labeling.
Isopropylamine: An isomer of propan-1-amine with similar chemical properties.
Ethylamine: A smaller primary amine with similar chemical properties.
Uniqueness
Propan-1-amine-d5 hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the tracing and quantitation of the compound in various applications, making it a valuable tool in drug development and metabolic studies .
Properties
Molecular Formula |
C3H10ClN |
---|---|
Molecular Weight |
100.60 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuteriopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2; |
InChI Key |
PYNUOAIJIQGACY-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN.Cl |
Canonical SMILES |
CCCN.Cl |
Origin of Product |
United States |
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